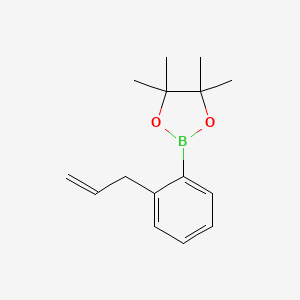![molecular formula C13H19NO5S B2804240 Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate CAS No. 1052148-06-7](/img/structure/B2804240.png)
Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate: is a chemical compound with the molecular formula C13H19NO5S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate typically involves the reaction of 4-aminomethylphenyl methanesulfonate with 2-methylpropan-2-yl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a reagent for modifying proteins and peptides. Its ability to form stable covalent bonds with amino groups makes it useful for labeling and tracking biomolecules in various assays.
Medicine: In medicine, this compound has potential applications in drug development. Its structural properties allow for the design of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with amino groups in proteins, leading to the modification of their structure and function. This interaction can affect various cellular pathways, depending on the specific target proteins involved.
Comparison with Similar Compounds
- 4-[(2-Methylpropan-2-yl)oxycarbonylamino]methylphenyl sulfonate
- 4-[(2-Methylpropan-2-yl)oxycarbonylamino]methylphenyl sulfate
- 4-[(2-Methylpropan-2-yl)oxycarbonylamino]methylphenyl phosphate
Uniqueness: Compared to similar compounds, Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate is unique due to its specific methanesulfonate group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and stable products.
Properties
IUPAC Name |
[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-13(2,3)18-12(15)14-9-10-5-7-11(8-6-10)19-20(4,16)17/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRFZPDCIVEPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-DIMETHOXYPHENYL)-2-[3-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE](/img/structure/B2804157.png)
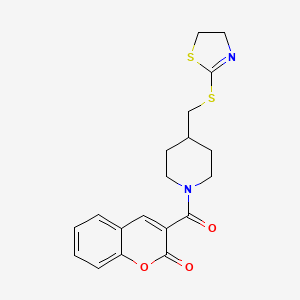
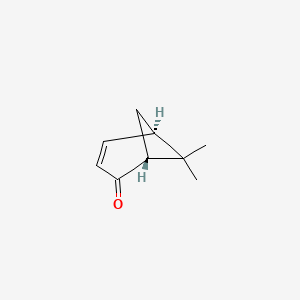
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine](/img/structure/B2804162.png)

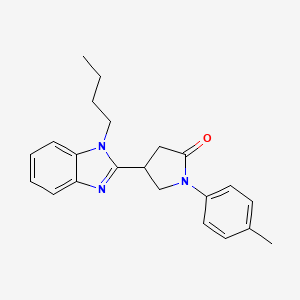
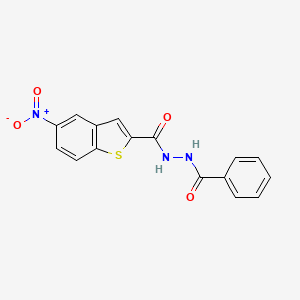
![4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2804172.png)

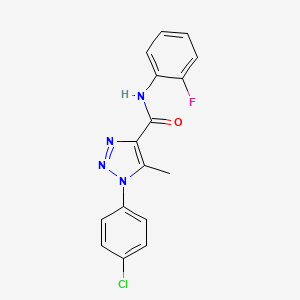
![2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2804175.png)
![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B2804176.png)
![2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2804178.png)
